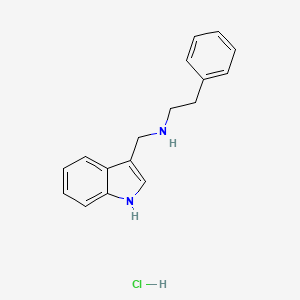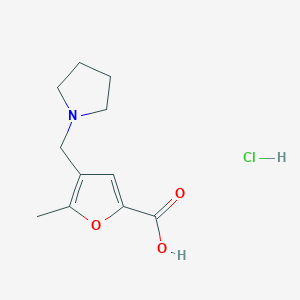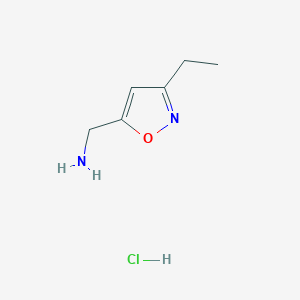
5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile
Übersicht
Beschreibung
5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile (5F3TPN) is a fluorinated heterocyclic molecule. It is a versatile compound that has been used in various scientific fields including synthesis, medicinal chemistry, material sciences, and drug delivery. In particular, 5F3TPN has been used as a building block in the synthesis of diverse compounds, as well as in the development of new drugs, materials, and delivery systems.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the development of new drugs, materials, and delivery systems. In particular, 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used as a key intermediate in the synthesis of new drugs, such as the anti-cancer agent Z-VAD-FMK. Additionally, 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used in the synthesis of new materials, such as polymers, conductive polymers, and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is not yet fully understood. However, it is thought that the trifluoromethyl group in 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is responsible for its biological activity. The trifluoromethyl group is known to interact with proteins and other molecules in the body, leading to changes in their structure and function. This interaction can lead to changes in the activity of enzymes, transcription factors, and other molecules involved in biological pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile are not yet fully understood. However, it is thought that the trifluoromethyl group in 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is responsible for its biological activity. The trifluoromethyl group is known to interact with proteins and other molecules in the body, leading to changes in their structure and function. This interaction can lead to changes in the activity of enzymes, transcription factors, and other molecules involved in biological pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has several advantages for use in laboratory experiments. It is a versatile compound and can be used in a variety of synthesis methods. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to using 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile in laboratory experiments. It is a highly reactive compound, and therefore must be handled with care. Additionally, it is not suitable for use in biological systems, as it is not water soluble and can be toxic to cells.
Zukünftige Richtungen
The future of 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is promising. It has already been used in a variety of scientific fields, and its potential applications are growing. Future research may focus on the development of new drugs and materials, as well as the use of 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile as a delivery system for drugs and other compounds. Additionally, further research may focus on understanding the mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile, as well as its biochemical and physiological effects. Finally, research may also focus on the development of new synthesis methods for 5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile, as well as exploring its potential uses in other fields.
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-4-2-1-3-9(11)8-5-10(13(15,16)17)12(6-18)19-7-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXDZXARAYMWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)

![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine](/img/structure/B1389583.png)
![3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1389584.png)



![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride](/img/structure/B1389591.png)


![N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389597.png)
![3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389599.png)